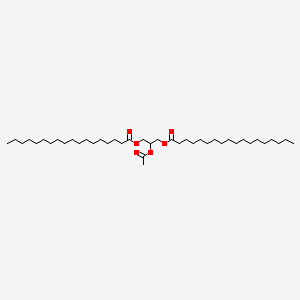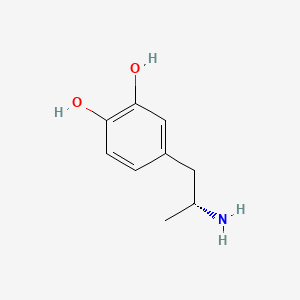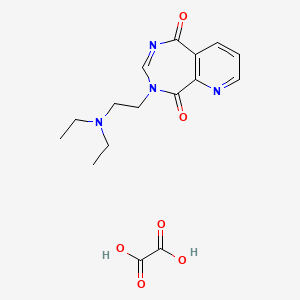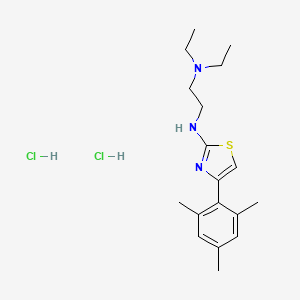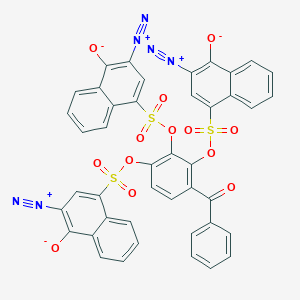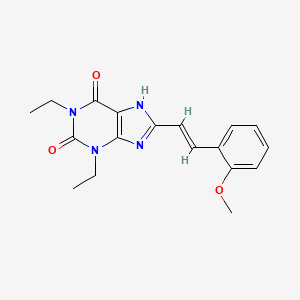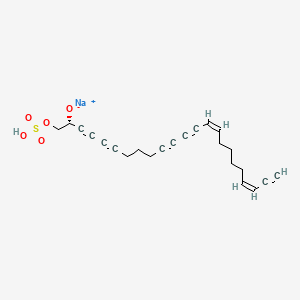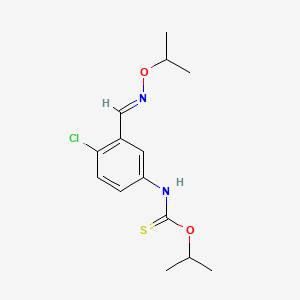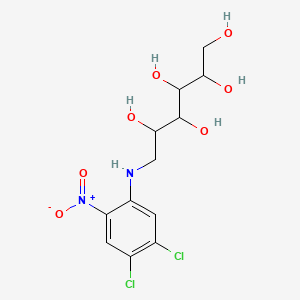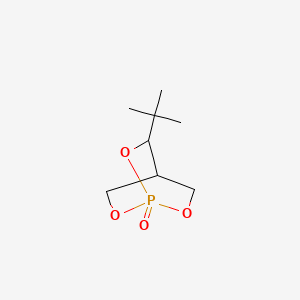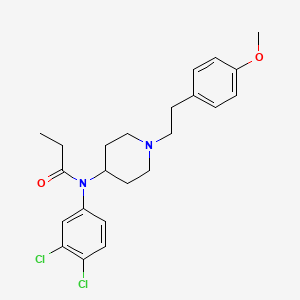
3,4-Dichloro-4''-methoxyfentanyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dichloro-4’'-methoxyfentanyl is a synthetic opioid analgesic, structurally related to fentanyl. It is known for its potent analgesic properties and is part of the broader class of fentanyl analogues. These compounds are often used in medical settings for pain management due to their high efficacy.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichloro-4’'-methoxyfentanyl typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3,4-dichloroaniline and 4-methoxybenzyl chloride.
Formation of Intermediate: These starting materials undergo a series of reactions, including alkylation and acylation, to form the intermediate compounds.
Final Product: The intermediate compounds are then subjected to further chemical reactions, such as cyclization and reduction, to yield the final product, 3,4-Dichloro-4’'-methoxyfentanyl.
Industrial Production Methods
Industrial production of 3,4-Dichloro-4’'-methoxyfentanyl involves large-scale chemical synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The process is optimized for high yield and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Dichloro-4’'-methoxyfentanyl undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
3,4-Dichloro-4’'-methoxyfentanyl has several scientific research applications:
Chemistry: Used as a reference compound in analytical chemistry for the development of new synthetic methods and analytical techniques.
Biology: Studied for its effects on cellular processes and receptor binding in biological systems.
Medicine: Investigated for its potential use in pain management and anesthesia.
Industry: Used in the development of new pharmaceuticals and as a standard in quality control processes.
Mécanisme D'action
3,4-Dichloro-4’'-methoxyfentanyl exerts its effects by binding to the mu-opioid receptors in the central nervous system. This binding inhibits the release of neurotransmitters, leading to reduced perception of pain. The molecular targets include the mu-opioid receptors, and the pathways involved are primarily related to the inhibition of pain signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
Fentanyl: The parent compound, known for its potent analgesic properties.
p-Methoxyfentanyl: An analogue with similar effects but slightly lower potency.
4-Fluorobutyrfentanyl: Another analogue with variations in potency and pharmacokinetics.
Uniqueness
3,4-Dichloro-4’'-methoxyfentanyl is unique due to the presence of both dichloro and methoxy groups, which contribute to its distinct pharmacological profile. These structural modifications can affect its binding affinity and efficacy compared to other fentanyl analogues.
Propriétés
Numéro CAS |
1161705-29-8 |
|---|---|
Formule moléculaire |
C23H28Cl2N2O2 |
Poids moléculaire |
435.4 g/mol |
Nom IUPAC |
N-(3,4-dichlorophenyl)-N-[1-[2-(4-methoxyphenyl)ethyl]piperidin-4-yl]propanamide |
InChI |
InChI=1S/C23H28Cl2N2O2/c1-3-23(28)27(19-6-9-21(24)22(25)16-19)18-11-14-26(15-12-18)13-10-17-4-7-20(29-2)8-5-17/h4-9,16,18H,3,10-15H2,1-2H3 |
Clé InChI |
DHZIRWGSNKQVQC-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)N(C1CCN(CC1)CCC2=CC=C(C=C2)OC)C3=CC(=C(C=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Diaspartate de quinine [French]](/img/structure/B12763293.png)
